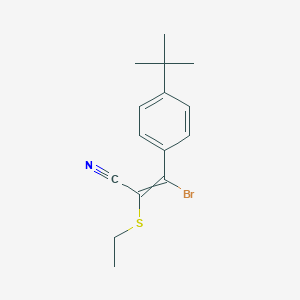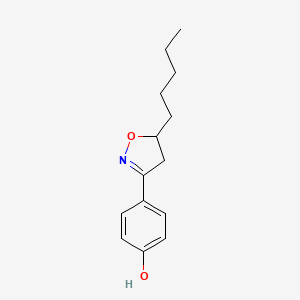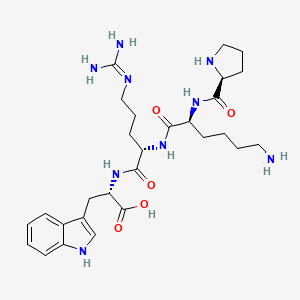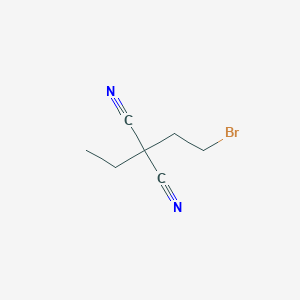
(2-Bromoethyl)(ethyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(ethyl)propanedinitrile is an organic compound with the molecular formula C6H8BrN2. It is a nitrile derivative that contains both a bromoethyl and an ethyl group attached to a propanedinitrile core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(ethyl)propanedinitrile typically involves the reaction of ethyl bromide with malononitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom in ethyl bromide is replaced by the malononitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the cost.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(ethyl)propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while elimination reactions produce alkenes.
Scientific Research Applications
(2-Bromoethyl)(ethyl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(ethyl)propanedinitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution and elimination reactions. The nitrile groups can also engage in interactions with other functional groups, influencing the overall reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl ether: Another organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
Bromobenzene: An aryl bromide used as a reagent in organic synthesis.
(2-Bromoethyl)benzene: Used in pharmaceutical synthesis for creating antimicrobial agents.
Uniqueness
(2-Bromoethyl)(ethyl)propanedinitrile is unique due to its combination of bromoethyl and ethyl groups attached to a propanedinitrile core. This structure imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
649759-59-1 |
|---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C7H9BrN2/c1-2-7(5-9,6-10)3-4-8/h2-4H2,1H3 |
InChI Key |
KBLYWHJEEXMPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCBr)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)

![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)
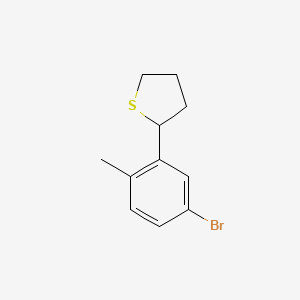
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
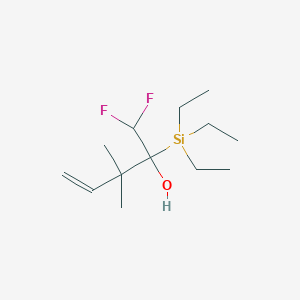
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
